molecular formula C12H15NO2 B1312735 Ethyl 1-benzylaziridine-2-carboxylate CAS No. 34943-06-1

Ethyl 1-benzylaziridine-2-carboxylate

Cat. No. B1312735
CAS RN: 34943-06-1
M. Wt: 205.25 g/mol
InChI Key: KTFLKESPVAEOIJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 g/mol .


Synthesis Analysis

Aziridines, such as Ethyl 1-benzylaziridine-2-carboxylate, are synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Acyl derivatives of aziridine-2-carboxylic acid have also been synthesized and tested as PDIA1 inhibitors .


Molecular Structure Analysis

The ethyl (1R,2S)-1-benzylaziridine-2-carboxylate molecule contains a total of 31 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Aziridine .


Chemical Reactions Analysis

Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products . The transformation of ubiquitous alkenes into aziridines is typically accomplished using electrophilic nitrogen sources rather than widely available amine nucleophiles .


Physical And Chemical Properties Analysis

Ethyl 1-benzylaziridine-2-carboxylate has a molecular weight of 205.25 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research has explored the development of biocompatible, degradable materials through the modification of natural polymers, including the chemical modification of hyaluronan. Ethyl 1-benzylaziridine-2-carboxylate plays a role in the partial or total esterification of the carboxyl groups of hyaluronan, leading to a new class of materials. These materials exhibit varied biological properties, promising for clinical applications. The esterification process affects the materials' physico-chemical properties, such as hydration degree and polymer stability, and significantly alters their biological properties, providing polymers that either promote or inhibit cell adhesion (Campoccia et al., 1998).

Role in Plant Biology

Although not directly related to Ethyl 1-benzylaziridine-2-carboxylate, studies on the role of ethylene and its precursors in plant biology offer insights into related fields of research. For instance, ethylene, a small molecule with significant effects on plants, has a precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), which exhibits a wide range of functions beyond being a simple precursor. This research underscores the importance of small molecules and their derivatives, like Ethyl 1-benzylaziridine-2-carboxylate, in biological systems (Van de Poel & Van Der Straeten, 2014).

Ethylene Perception Inhibition

The study of 1-methylcyclopropene (1-MCP) on fruits and vegetables illustrates the significant impact of ethylene perception inhibitors on the ripening and senescence of produce. This research, by extension, highlights the potential for chemical compounds, such as Ethyl 1-benzylaziridine-2-carboxylate, to influence biological processes and commercial technologies for preserving product quality (Watkins, 2006).

Cancer Research and Chemotherapeutic Applications

While focusing on avoiding drug use and dosage information, it's noteworthy that research into carcinogen metabolites, such as those derived from ethyl compounds, offers crucial insights into the mechanisms of cancer development and potential therapeutic targets. Studies on human urinary carcinogen metabolites from tobacco, for example, provide a foundation for understanding how ethyl derivatives may interact with biological systems to influence health outcomes (Hecht, 2002).

Future Directions

Aziridine synthesis, including that of Ethyl 1-benzylaziridine-2-carboxylate, is a field of ongoing research. The development of new methods for the synthesis of aziridines, such as the electrochemical coupling of alkenes and amines, expands the scope of readily accessible N-alkyl aziridine products . This lays the foundation for a diverse array of difunctionalization reactions using this dication pool approach .

properties

IUPAC Name

ethyl 1-benzylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLKESPVAEOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469486
Record name Ethyl 1-benzylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylaziridine-2-carboxylate

CAS RN

34943-06-1
Record name Ethyl 1-benzylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Lee, JH Kim, WK Lee, JH Jung, HJ Ha - Organic letters, 2012 - ACS Publications
… 2,5-disubstituted 6-azaindoles was achieved from cyclizations of aziridin-2-yl dipropargylic alcohols as adducts of two propargyl groups to ethyl 1-benzylaziridine-2-carboxylate. The …
Number of citations: 21 pubs.acs.org
YV Tomilov, GP Okonnishnikova, EV Shulishov… - Russian chemical …, 2005 - Springer
… Ethyl 1 methylaziridine 2 carboxylate and ethyl 1 benzylaziridine 2 carboxylate (1a,c) were prepared according to known proce dures.The 13C NMR spectrum of compound 1c (δ): 14.1 (…
Number of citations: 2 link.springer.com
JH Park, HJ Ha, WK Lee, T Généreux‐Vincent… - …, 2009 - Wiley Online Library
Candida antarctica lipase B catalyzed the stereoselective ammoniolysis of N‐alkyl aziridine‐2‐carboxylates in tBuOH saturated with ammonia and yielded the (2S)‐aziridine‐2‐…
S Kang, HK Moon, HJ Yoon - Macromolecules, 2018 - ACS Publications
… Lithium aluminum hydride (1.849 g, 48.72 mmol) was slowly added to a solution of ethyl 1-benzylaziridine-2-carboxylate (5 g, 24.36 mmol) in diethyl ether (130 mL). The mixture was …
Number of citations: 25 pubs.acs.org
T Roy, SS Bhojgude, T Kaicharla… - Organic Chemistry …, 2016 - pubs.rsc.org
… In addition, electron deficient ethyl 1-benzylaziridine-2-carboxylate afforded the desired product 4aa in 78% yield, thus expanding the scope of this MCC. …
Number of citations: 40 pubs.rsc.org
K Jähnisch - Liebigs Annalen, 1997 - Wiley Online Library
Enantiomerically pure cis‐ and trans‐1H‐aziridine‐carboxylic acid derivatives 2a, b and 3a, b have been prepared by asymmetric Michael‐type addition of ammonia to chiral acrylates …
P Salice, E Rossi, A Pace, P Maity… - Journal of Flow …, 2014 - akjournals.com
… Ethyl 1-benzylaziridine-2-carboxylate (2b) was synthesized according to a literature procedure [44] which was adapted for the synthesis of ethyl 2-(thiophen-2-ylmethyleneamino)…
Number of citations: 17 akjournals.com
T Roy - 2019 - dspace.ncl.res.in
Employing Arynes in Multicomponent Reactions and Rearrangements Triggered by Nitrogen Nucleophiles Page 1 Employing Arynes in Multicomponent Reactions and …
Number of citations: 0 dspace.ncl.res.in
L Hogyu, KJ Hee, LW Koo, J Jae-Hoon, H Hyun-Joon - 2012
Number of citations: 0

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